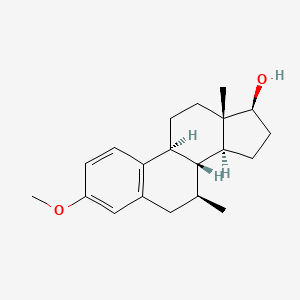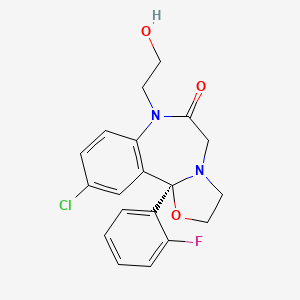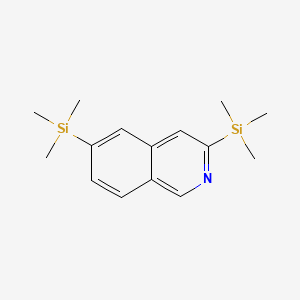
西洛他唑-d4
描述
西洛他唑-d4 是西洛他唑的氘代形式,西洛他唑是一种喹啉酮衍生物,主要用作抗血小板药物和血管扩张剂。 西洛他唑通过抑制磷酸二酯酶 III 发挥作用,导致血小板和血管中环腺苷酸 (cAMP) 水平升高 。 该化合物用于治疗间歇性跛行,并已针对各种其他临床应用进行了研究 .
科学研究应用
西洛他唑-d4 具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Cilostazol-d4, like its parent compound Cilostazol, works through the inhibition of phosphodiesterase III, leading to subsequent increases in intracellular cyclic adenosine monophosphate (cAMP) levels . It interacts with enzymes such as phosphodiesterase III and proteins like multidrug resistance protein 4 .
Cellular Effects
Cilostazol-d4 affects multiple cells including platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes . It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties .
Molecular Mechanism
The primary mechanism of action of Cilostazol-d4 is through the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
Cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models and cerebral vasospasm in subarachnoid hemorrhage models .
Metabolic Pathways
Cilostazol-d4, like Cilostazol, is involved in the cAMP signaling pathway . It inhibits phosphodiesterase III, leading to an increase in cAMP levels .
Transport and Distribution
Cilostazol-d4, like Cilostazol, is extensively metabolized by hepatic cytochrome P-450 enzymes, mainly 3A4, and, to a lesser extent, 2C19, with metabolites largely excreted in urine .
Subcellular Localization
Given its mechanism of action, it is likely to be found where phosphodiesterase III is located, which includes platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes .
准备方法
合成路线和反应条件
西洛他唑-d4 的合成涉及将氘原子掺入西洛他唑分子中。 这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 具体的合成路线可能涉及多个步骤,包括形成中间体化合物及其随后的氘代 .
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该过程可能包括使用专门的设备和技术来处理氘代化合物,并在整个合成过程中保持氘原子的完整性 .
化学反应分析
反应类型
西洛他唑-d4 与其非氘代对应物一样,会发生各种化学反应,包括:
氧化: 西洛他唑可以被氧化形成其代谢产物,例如 3,4-脱氢西洛他唑.
还原: 还原反应也可能发生,尽管不太常见。
取代: 取代反应可能发生,特别是涉及四唑环.
常用试剂和条件
用于this compound 反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值,以确保预期的结果 .
形成的主要产物
This compound 反应形成的主要产物包括其各种代谢产物,例如 3,4-脱氢西洛他唑,它保留了母体化合物的药理活性 .
相似化合物的比较
属性
IUPAC Name |
6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUKTPIGVIEKM-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














